molecular formula C14H10Cl2O B1359128 3,4-Dichloro-2'-methylbenzophenone CAS No. 951887-30-2

3,4-Dichloro-2'-methylbenzophenone

Cat. No. B1359128
CAS RN: 951887-30-2
M. Wt: 265.1 g/mol
InChI Key: MJVJDBDSHRVKPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2’-methylbenzophenone consists of a benzophenone core with two chlorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound: the chlorine atoms are on the 3rd and 4th positions of one phenyl ring, and the methyl group is on the 2nd position of the other phenyl ring .

Scientific Research Applications

Thermochemical Properties

  • The standard molar enthalpies of formation of methylbenzophenones, including compounds related to 3,4-Dichloro-2'-methylbenzophenone, have been determined using static bomb combustion calorimetry and the Calvet high temperature vacuum sublimation technique. This research contributes to understanding the thermochemical properties of these compounds (Silva, Amaral, Guedes & Gomes, 2006).

Solid State Photochemistry

  • Studies on the solid state photochemistry of methyl-substituted benzophenones, including structures related to this compound, reveal insights into the photostability and photoreactivity under UV irradiation. Such studies are crucial for applications in photochemistry and material science (Ito et al., 1987).

Photophysical and Photochemical Reactions

  • Investigations into the photophysical and photochemical reactions of methylbenzophenones, closely related to this compound, using spectroscopy and density functional theory (DFT) calculations. This research provides valuable insights for the development of advanced photoreactive materials (Ma et al., 2013).

Enantioselective Electrochemistry

  • The electrochemical reduction of methylbenzophenones, which includes compounds structurally similar to this compound, has been studied for its enantioselectivity. This research has implications for the development of chiral electrochemical systems (Schwientek, Pleus & Hamann, 1999).

Environmental Analysis

  • Analytical techniques have been developed for the detection of methylbenzophenones, similar to this compound, in environmental samples. These methods are critical for monitoring and assessing environmental contamination (Van Hoeck et al., 2010).

Photoreactivity Studies

  • Research on the photoreactivity of methylbenzophenones, including structures akin to this compound, in various solvents provides insights into their behavior under light exposure. This knowledge is essential for applications in photochemistry and environmental sciences (Ishida, Yamamoto & Takamuku, 1992).

properties

IUPAC Name

(3,4-dichlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVJDBDSHRVKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239788
Record name Methanone, (3,4-dichlorophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951887-30-2
Record name Methanone, (3,4-dichlorophenyl)(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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